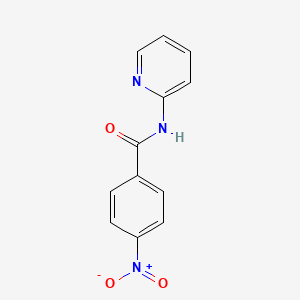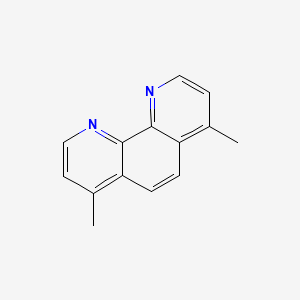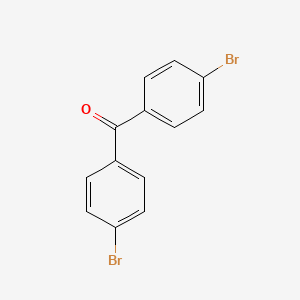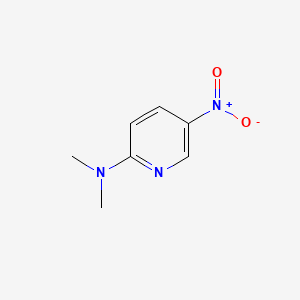
N,N-Dimethyl-5-nitropyridin-2-amine
Übersicht
Beschreibung
N,N-Dimethyl-5-nitropyridin-2-amine is a chemical compound that is part of a broader class of nitropyridines. These compounds are characterized by the presence of a nitro group (-NO2) and dimethylamine substituents attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom. The specific placement of the nitro group at the 5-position and the N,N-dimethylamine group at the 2-position defines the compound's unique chemical behavior and properties.
Synthesis Analysis
The synthesis of N,N-dimethyl-5-nitropyridin-2-amine can be inferred from related compounds, such as the nitration of 2,5-disubstituted 4-phenylpyridines, which results in the introduction of nitro groups into the pyridine ring . Additionally, the N,N-dimethylation of amines and nitro compounds can be achieved using catalysts like Pd/TiO2 under UV irradiation, which suggests a potential synthetic route for N,N-dimethyl-5-nitropyridin-2-amine .
Molecular Structure Analysis
The molecular structure of related nitropyridine compounds has been studied using various methods, including X-ray diffraction (XRD), infrared (IR), and Raman spectroscopy. These studies reveal that the nitro group and the pyridine ring can adopt different conformations, and the presence of substituents can influence the planarity of the molecule . The molecular structure is crucial as it affects the compound's reactivity and the formation of hydrogen bonds, which can lead to dimerization or the creation of supramolecular networks .
Chemical Reactions Analysis
N,N-Dimethyl-5-nitropyridin-2-amine is expected to participate in a variety of chemical reactions due to the presence of reactive functional groups. The nitro group is an electron-withdrawing group that can be involved in further substitution reactions or reduction processes. The dimethylamine group can undergo deprotonation or participate in the formation of hydrogen bonds, influencing the compound's reactivity in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-5-nitropyridin-2-amine can be deduced from studies on similar compounds. The presence of a nitro group and an amine group in the molecule suggests that it would have polar characteristics, which would affect its solubility in various solvents. The compound's melting point, boiling point, and stability can be influenced by the strength of intermolecular interactions, such as hydrogen bonding, within the crystal lattice or in solution .
Wissenschaftliche Forschungsanwendungen
Formation of Aminals via Pummerer Rearrangement
N,N-Dimethyl-5-nitropyridin-2-amine is involved in the formation of aminals via the Pummerer rearrangement. This reaction, typically involving 2-amino-5-nitropyridine and acid chlorides, yields aminals such as N,N'-bis(3-nitro-2-pyridinylimino)methylene. This process highlights the reactivity of such nitropyridines in forming unusual aminal structures, crucial in synthetic organic chemistry (Rakhit et al., 1979).
Kinetics and Reactivity in Solvent Media
The kinetics and reactivity of substituted anilines, including nitropyridines, with compounds like 2-chloro-5-nitropyridine, have been studied in solvents like dimethyl sulfoxide (DMSO). Understanding these reactions is vital for applications in medicinal chemistry and materials science (El-Bardan et al., 2002).
1,3-Dipolar Cycloaddition Reactions
N,N-Dimethyl-5-nitropyridin-2-amine plays a role in 1,3-dipolar cycloaddition reactions. These reactions are crucial for synthesizing complex organic compounds and have broad implications in drug design and development (Holt & Fiksdahl, 2007).
Catalytic Amination of Biomass-Based Alcohols
The compound has applications in the catalytic amination of biomass-based alcohols, an area of significant interest for sustainable chemistry and renewable energy sources (Pera‐Titus & Shi, 2014).
Synthesis of Fluorescent Probes for Metal Detection
It is used in the development of aminoethylpyridine-based fluorescent probes. These probes are vital for detecting metals like Fe3+ and Hg2+ in aqueous media, which has implications in environmental monitoring and biomedical applications (Singh et al., 2020).
Crystal Engineering and Noncentrosymmetric Structures
N,N-Dimethyl-5-nitropyridin-2-amine is involved in crystal engineering to create noncentrosymmetric structures. This has implications in materials science, particularly in the development of optoelectronic devices (Fur et al., 1996).
Methylation with Carbon Dioxide and Molecular Hydrogen
This compound is also relevant in the methylation of amines, nitrobenzenes, and aromatic nitriles using carbon dioxide and molecular hydrogen, an area of research important for green chemistry and sustainable industrial processes (Cui et al., 2014).
Safety And Hazards
“N,N-Dimethyl-5-nitropyridin-2-amine” is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(2)7-4-3-6(5-8-7)10(11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAOGXRUJFKQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180234 | |
| Record name | N,N-Dimethyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-5-nitropyridin-2-amine | |
CAS RN |
2554-75-8 | |
| Record name | N,N-Dimethyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2554-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2554-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-5-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Dimethylamino)-5-nitropyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6G58JQT6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

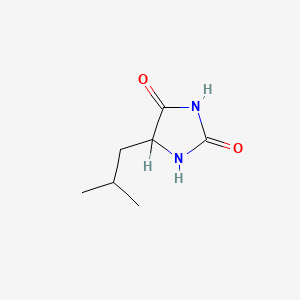
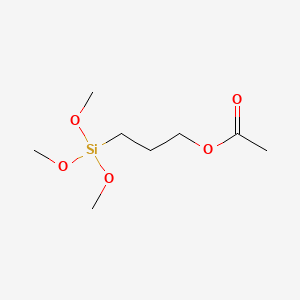

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)
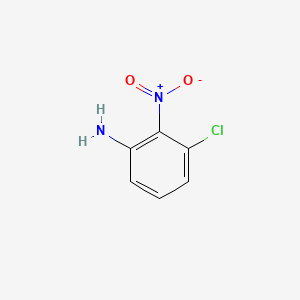

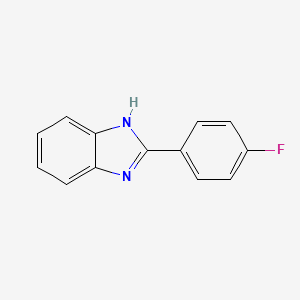
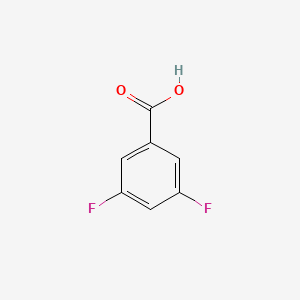
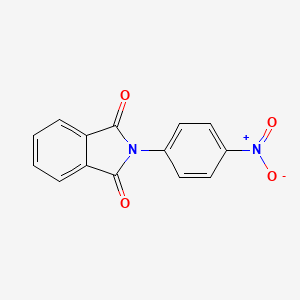
![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)
